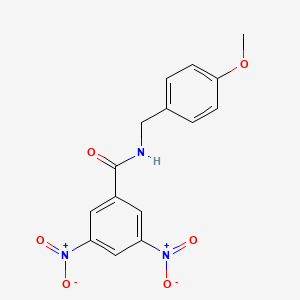

N-(4-methoxybenzyl)-3,5-dinitrobenzamide

Description

N-(4-Methoxybenzyl)-3,5-dinitrobenzamide is a dinitrobenzamide (DNB) derivative characterized by a benzamide core with nitro groups at positions 3 and 5 and a 4-methoxybenzyl substituent on the amide nitrogen. Dinitrobenzamides are a class of compounds extensively studied for their diverse biological activities, including antitubercular, anticancer, and antiparasitic properties . The nitro groups at positions 3 and 5 are critical for electron-withdrawing effects, enhancing interactions with biological targets such as mycobacterial enzymes or cancer cell pathways . The 4-methoxybenzyl group contributes to lipophilicity and may influence pharmacokinetic properties, though specific data on this compound’s activity are inferred from structurally analogous derivatives discussed in the literature.

Properties

Molecular Formula |

C15H13N3O6 |

|---|---|

Molecular Weight |

331.28 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3,5-dinitrobenzamide |

InChI |

InChI=1S/C15H13N3O6/c1-24-14-4-2-10(3-5-14)9-16-15(19)11-6-12(17(20)21)8-13(7-11)18(22)23/h2-8H,9H2,1H3,(H,16,19) |

InChI Key |

KZPNGPLYSPMHBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3,5-dinitrobenzamide typically involves a multi-step process. One common method includes the nitration of a benzamide precursor followed by the introduction of the methoxybenzyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of N-(4-aminobenzyl)-3,5-diaminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

N-(4-methoxybenzyl)-3,5-dinitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

DNB1 and DNB2

- DNB1: [N-(2-(4-Methoxyphenoxy)ethyl)-3,5-dinitrobenzamide]

- DNB2: [N-(2-(Benzyloxy)ethyl)-3,5-dinitrobenzamide] Activity: Both compounds show potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) in the low µg/mL range . Structure-Activity Relationship (SAR): The ethoxy linker between the benzamide core and aromatic substituent enhances flexibility and target binding. DNB1’s 4-methoxyphenoxy group improves solubility compared to DNB2’s benzyloxy group . Toxicity: No cytotoxicity observed in uninfected mammalian cells at therapeutic doses .

N-(5-Azidopentyl)-3,5-Dinitrobenzamide (Compound 3)

- Synthesis : Synthesized via SN2 substitution and Staudinger reaction, yielding 97% .

- Activity : Moderate antitubercular activity (MIC = 8 µg/mL), lower than DNB1/DNB2, likely due to the aliphatic azide group reducing target affinity .

Anticancer Dinitrobenzamides

N-(4-Aminocyclooctyl)-3,5-Dinitrobenzamide

- Source: Semisynthetic derivative from Pseudonocardia endophytica .

- Activity : Potent anticancer activity against HeLa cells (IC₅₀ = 10 nM) due to the cyclooctylamine group enabling DNA intercalation or kinase inhibition .

- Comparison : The rigid alicyclic amine substituent enhances selectivity for cancer cells compared to aromatic N-substituents in antitubercular DNBs .

Antiparasitic Dinitrobenzamides

3,5-Dinitrobenzamide Aliphatic Derivatives

- Activity : Effective against Eimeria tenella (poultry parasite) by inhibiting schizont stages .

- SAR : Aliphatic N-substituents (e.g., ethyl, pentyl) improve bioavailability but reduce potency compared to aromatic substituents .

Key Structural and Functional Insights

N-Substituent Flexibility : Ethoxy or benzyloxy linkers (e.g., DNB1/DNB2) improve antitubercular activity by balancing solubility and target binding .

Electron-Withdrawing Groups : Nitro groups at positions 3 and 5 are essential for redox interactions with microbial enzymes or cellular DNA .

Toxicity Profile : Aromatic substituents (e.g., 4-methoxybenzyl) generally show lower cytotoxicity than aliphatic chains, as seen in DNB1/DNB2 vs. azidopentyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.